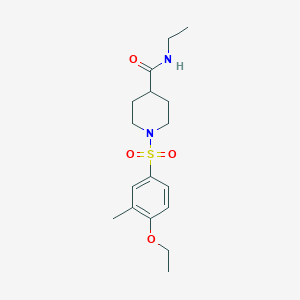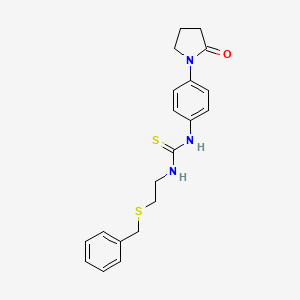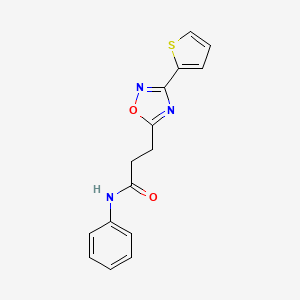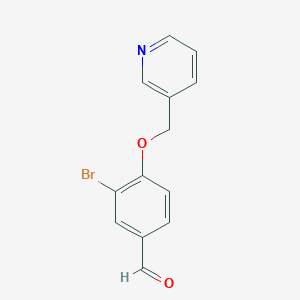
1-(4-ethoxy-3-methylphenyl)sulfonyl-N-ethylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethoxy-3-methylphenyl)sulfonyl-N-ethylpiperidine-4-carboxamide is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound belongs to the class of sulfonylureas and is known for its ability to modulate various biochemical and physiological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethoxy-3-methylphenyl)sulfonyl-N-ethylpiperidine-4-carboxamide typically involves the reaction of 4-ethoxy-3-methylbenzenesulfonyl chloride with N-ethylpiperidine-4-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Ethoxy-3-methylphenyl)sulfonyl-N-ethylpiperidine-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted sulfonyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and as a tool for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and ion channel regulation.
Medicine: Potential therapeutic applications in the treatment of neurological disorders such as epilepsy.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The primary mechanism of action of 1-(4-ethoxy-3-methylphenyl)sulfonyl-N-ethylpiperidine-4-carboxamide involves the blocking of potassium channels. By inhibiting these channels, the compound can alter the electrical activity of cells and tissues, leading to various physiological effects. This modulation of ion flow is crucial in processes such as insulin secretion, smooth muscle contraction, and platelet aggregation.
Comparación Con Compuestos Similares
- 1-(4-ethoxy-3-methylphenyl)sulfonyl-3-piperidinecarboxamide
- 1-(4-ethoxy-3-methylphenyl)sulfonyl-N-(4-fluorophenyl)piperidine-4-carboxamide
- 1-(4-ethoxy-3-methylphenyl)sulfonyl-N-(3-pyridinylmethyl)-4-piperidinecarboxamide
Comparison: While these compounds share a similar core structure, 1-(4-ethoxy-3-methylphenyl)sulfonyl-N-ethylpiperidine-4-carboxamide is unique in its specific substitution pattern and its ability to selectively block potassium channels. This specificity makes it a valuable tool in research and potential therapeutic applications.
Propiedades
IUPAC Name |
1-(4-ethoxy-3-methylphenyl)sulfonyl-N-ethylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-4-18-17(20)14-8-10-19(11-9-14)24(21,22)15-6-7-16(23-5-2)13(3)12-15/h6-7,12,14H,4-5,8-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJUSWODEUDYHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B7704014.png)


![3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine](/img/structure/B7704035.png)

![2-fluoro-N-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]benzamide](/img/structure/B7704043.png)





![2-[(4-Chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]acetamide](/img/structure/B7704101.png)
![{1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidin-3-yl}(4-ethylpiperazin-1-yl)methanone](/img/structure/B7704109.png)
